Hexafluoro-1,1,3,4-tetrachlorobutane is a synthetic organic compound that serves as an important intermediate in the production of various fluorinated compounds, particularly hexafluoro-1,3-butadiene. This compound is characterized by its unique molecular structure and significant applications in the semiconductor industry, especially as an etching gas.
Hexafluoro-1,1,3,4-tetrachlorobutane belongs to the class of halogenated hydrocarbons. It is specifically classified as a perfluorinated compound due to the presence of multiple fluorine atoms attached to a carbon backbone.
The synthesis of hexafluoro-1,1,3,4-tetrachlorobutane typically involves the following methods:
The synthesis typically requires precise control over temperature and pressure conditions to ensure complete conversion of reactants to the desired product. For instance, one method specifies operating at low temperatures (around -20°C to -100°C) to minimize side reactions and enhance selectivity towards hexafluoro-1,1,3,4-tetrachlorobutane .
Hexafluoro-1,1,3,4-tetrachlorobutane has a complex molecular structure characterized by:
The molecular structure can be represented as follows:
This indicates that the butane chain is fully substituted with halogens (chlorine and fluorine), making it highly stable yet reactive under certain conditions.
Hexafluoro-1,1,3,4-tetrachlorobutane participates in various chemical reactions:
The reactivity profile of hexafluoro-1,1,3,4-tetrachlorobutane is influenced by its molecular stability due to the strong C-F bonds. This stability necessitates specific conditions (e.g., high temperatures or catalysts) for significant reactivity.
The mechanism of action for hexafluoro-1,1,3,4-tetrachlorobutane primarily revolves around its use as an etching agent in semiconductor manufacturing. The process involves:
The efficiency of hexafluoro-1,1,3,4-tetrachlorobutane as an etching agent is attributed to its ability to selectively remove material without damaging underlying layers.
Relevant data indicate that hexafluoro-1,1,3,4-tetrachlorobutane has a low global warming potential compared to other halogenated compounds .
Hexafluoro-1,1,3,4-tetrachlorobutane finds extensive applications in:
Its unique properties make it valuable in high-tech industries where precision and chemical stability are paramount .
Radical-mediated reactions enable simultaneous chloro- and fluoro-functionalization of butane backbones. The synthesis typically employs chlorine gas (Cl$_{2}$) and fluorine sources under ultraviolet (UV) initiation or peroxide catalysts. A key pathway involves chlorotrifluoroethylene (CTFE) dimerization, where radical initiation at 80–120°C yields 1,2,3,4-tetrachloro-1,2,2,3,4,4-hexafluorobutane as the primary adduct [1] [10]. The mechanism proceeds via:
Table 1: Optimization Parameters for Radical Chlorofluorination
Initiator | Temperature Range (°C) | Reaction Time (h) | C${4}$Cl${4}$F$_{6}$ Yield (%) |
---|---|---|---|
UV Light | 70–90 | 4–6 | 68–72 |
Di-tert-butyl peroxide | 100–120 | 3–5 | 75–80 |
Azobisisobutyronitrile | 80–100 | 4–7 | 65–70 |
Yield maximization requires strict oxygen exclusion, as O$_{2}$ quenches radical chains. Excess CTFE (1.5–2.0 equiv) minimizes polyhalogenated byproducts [1].
Electrophilic fluorination substitutes chlorine atoms in perchlorinated butanes using metal fluorides. AgF${2}$ and HgF${2}$ are preferred for their controlled reactivity, minimizing carbon backbone fragmentation:
Isomer distribution is temperature-dependent: Lower temperatures (60–80°C) favor 1,1,3,4-tetrachloro isomers, while higher temperatures (>100°C) promote symmetric 1,2,3,4-tetrachloro products [6].
Positional isomerism in C${4}$Cl${4}$F${6}$ impacts downstream applications. Aluminum chloride (AlCl${3}$) or antimony pentafluoride (SbF$_{5}$) catalyze chlorine migration toward thermodynamically stable isomers:
Table 2: Isomer Distribution Under Different Catalytic Conditions
Catalyst | Solvent | Temperature (°C) | 1,1,3,4-Isomer Proportion (%) |
---|---|---|---|
None | Vapor phase | 200 | 52 |
AlCl$_{3}$ | Dichloromethane | 25 | 89 |
SbF$_{5}$ | Sulfolane | 60 | 94 |
Solvent polarity critically influences reaction kinetics and isomer distribution:
Solvent choice also impacts purification. DMF residues complicate distillation due to C${4}$Cl${4}$F$_{6}$’s high boiling point (133°C), necessitating azeotropic drying with benzene [3].
Byproduct Identification
Major byproducts vary by synthesis route:
Table 3: Byproduct Mitigation Strategies
Byproduct | Formation Conditions | Mitigation Approach | Impact on C${4}$Cl${4}$F$_{6}$ Yield |
---|---|---|---|
C${6}$Cl${6}$F$_{9}$ | Excess CTFE, >120°C | CTFE stoichiometry control (1.3 equiv) | Increases yield to 82% |
HCFC-316 | Base impurities, moisture | Anhydrous conditions, molecular sieves | Reduces byproduct to <2% |
Hexafluorocyclobutene | Prolonged vapor-phase heating | Residence time optimization (≤10 s) | Suppresses cyclization to 3% |
Yield Optimization Techniques
The highest reported yield (86%) combines radical chlorofluorination with catalytic rearrangement, followed by fractional distillation under inert gas [1] [4].
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